molecular formula C13H16N2O2 B14340385 1-(3-Phenylpropyl)piperazine-2,6-dione CAS No. 106206-86-4

1-(3-Phenylpropyl)piperazine-2,6-dione

Cat. No.: B14340385
CAS No.: 106206-86-4
M. Wt: 232.28 g/mol
InChI Key: BWOASSKPUGHZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenylpropyl)piperazine-2,6-dione is a heterocyclic compound that features a piperazine ring substituted with a phenylpropyl group at the nitrogen atom and two carbonyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Phenylpropyl)piperazine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials. The process may include steps such as the formation of intermediate compounds, purification, and final cyclization under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylpropyl)piperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts or specific temperature and pressure settings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring or the phenyl group.

Scientific Research Applications

1-(3-Phenylpropyl)piperazine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)piperazine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-Phenylpropyl)piperazine-2,6-dione include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of carbonyl groups at the 2 and 6 positions. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

106206-86-4

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-(3-phenylpropyl)piperazine-2,6-dione

InChI

InChI=1S/C13H16N2O2/c16-12-9-14-10-13(17)15(12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2

InChI Key

BWOASSKPUGHZSP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CN1)CCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.